molecular formula C11H14BrN3OS B12115474 6-Amino-2-[(3-bromophenyl)methylsulfanyl]-1,3-diazinan-4-one

6-Amino-2-[(3-bromophenyl)methylsulfanyl]-1,3-diazinan-4-one

Cat. No.: B12115474
M. Wt: 316.22 g/mol
InChI Key: JHYIRVKSTWEYPX-UHFFFAOYSA-N
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Description

6-Amino-2-[(3-bromophenyl)methylsulfanyl]-1,3-diazinan-4-one is a heterocyclic compound that contains a diazinane ring substituted with an amino group, a bromophenyl group, and a methylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-2-[(3-bromophenyl)methylsulfanyl]-1,3-diazinan-4-one typically involves the following steps:

    Formation of the diazinane ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the amino group: This step often involves the use of amination reactions, where an amino group is introduced into the diazinane ring.

    Substitution with the bromophenyl group: This can be done using bromination reactions, where a bromophenyl group is introduced into the compound.

    Addition of the methylsulfanyl group: This step involves the use of thiolation reactions, where a methylsulfanyl group is added to the compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:

    Batch reactors: Used for the controlled addition of reagents and monitoring of reaction conditions.

    Continuous flow reactors: Employed for the efficient and scalable production of the compound.

Chemical Reactions Analysis

Types of Reactions

6-Amino-2-[(3-bromophenyl)methylsulfanyl]-1,3-diazinan-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, phenyl-substituted derivatives, and various substituted diazinanes.

Scientific Research Applications

6-Amino-2-[(3-bromophenyl)methylsulfanyl]-1,3-diazinan-4-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Materials Science: It is explored for its use in the development of novel materials with unique electronic and optical properties.

    Biological Research: The compound is used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.

    Industrial Applications: It is investigated for its potential use in the synthesis of advanced polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Amino-2-[(3-bromophenyl)methylsulfanyl]-1,3-diazinan-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The bromophenyl and methylsulfanyl groups play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    6-Amino-2-(methylsulfanyl)-4(3H)-pyrimidinone: This compound shares the amino and methylsulfanyl groups but has a different ring structure.

    2-Amino-6-(4-bromophenyl)-4(3H)-pyrimidinone: Similar in having the bromophenyl group but differs in the ring system and other substituents.

Uniqueness

6-Amino-2-[(3-bromophenyl)methylsulfanyl]-1,3-diazinan-4-one is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H14BrN3OS

Molecular Weight

316.22 g/mol

IUPAC Name

6-amino-2-[(3-bromophenyl)methylsulfanyl]-1,3-diazinan-4-one

InChI

InChI=1S/C11H14BrN3OS/c12-8-3-1-2-7(4-8)6-17-11-14-9(13)5-10(16)15-11/h1-4,9,11,14H,5-6,13H2,(H,15,16)

InChI Key

JHYIRVKSTWEYPX-UHFFFAOYSA-N

Canonical SMILES

C1C(NC(NC1=O)SCC2=CC(=CC=C2)Br)N

Origin of Product

United States

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